

Structure Elucidation of 1-(4-Methoxycyclohexyl)propan-1-one: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **1-(4-methoxycyclohexyl)propan-1-one**. Due to the limited availability of published experimental data for this specific compound, this document outlines a systematic approach to its synthesis and characterization based on established principles of organic chemistry and spectroscopic analysis. This includes predicted spectroscopic data, detailed hypothetical experimental protocols, and workflows for its structural confirmation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel cyclohexyl derivatives and related small molecules.

Introduction

1-(4-Methoxycyclohexyl)propan-1-one is a ketone derivative of a methoxy-substituted cyclohexane. The structural characterization of such molecules is fundamental for understanding their chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The elucidation of its precise chemical structure relies on a combination of synthetic organic chemistry and modern analytical techniques,

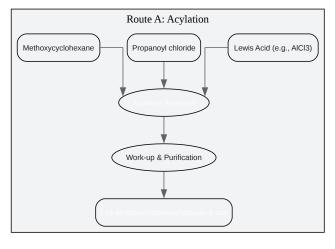
primarily nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

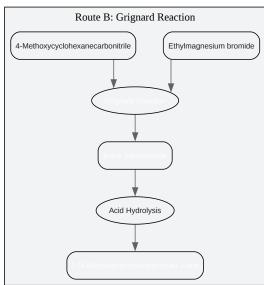
This document presents a hypothetical, yet scientifically rigorous, pathway to the synthesis and complete structure elucidation of **1-(4-methoxycyclohexyl)propan-1-one**, providing predicted data and detailed experimental methodologies.

Chemical Structure and Properties

Based on its IUPAC name, the structure of **1-(4-methoxycyclohexyl)propan-1-one** is as follows:

Table 1: General Properties of 1-(4-Methoxycyclohexyl)propan-1-one


Property	Value	Source
Molecular Formula	C10H18O2	-
Molecular Weight	170.25 g/mol	-
CAS Number	859055-52-0	-
SMILES	CCC(C1CCC(OC)CC1)=O	-


Proposed Synthesis

Two plausible synthetic routes for the preparation of **1-(4-methoxycyclohexyl)propan-1-one** are proposed: the Acylation of Methoxycyclohexane and a Grignard Reaction with a Nitrile.

Synthetic Workflow

Click to download full resolution via product page

Caption: Proposed synthetic routes to **1-(4-methoxycyclohexyl)propan-1-one**.

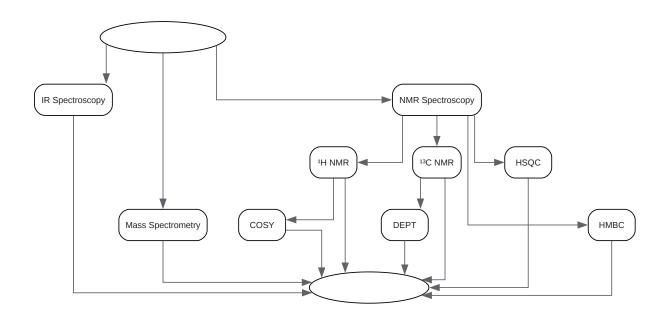
Experimental Protocols

Route A: Acylation of Methoxycyclohexane

- Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propanoyl chloride (1.1 eq.) dropwise.
- Addition of Substrate: After stirring for 15 minutes, add a solution of methoxycyclohexane
 (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
- Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **1-(4-methoxycyclohexyl)propan-1-one**.

Route B: Grignard Reaction with 4-Methoxycyclohexanecarbonitrile


- Grignard Reagent Preparation: Prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
- Reaction with Nitrile: To a stirred solution of 4-methoxycyclohexanecarbonitrile (1.0 eq.) in anhydrous diethyl ether at 0 °C, add the prepared ethylmagnesium bromide solution (1.2 eq.) dropwise.
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
- Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction, followed by the addition of 2M hydrochloric acid until the solution is acidic.
- Extraction: Stir the mixture vigorously for 1-2 hours, then separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the residue by

column chromatography to yield the target compound.

Structure Elucidation Workflow

The confirmation of the structure of the synthesized product would proceed through a series of spectroscopic analyses.

Click to download full resolution via product page

Caption: Workflow for the spectroscopic structure elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(4-methoxycyclohexyl)propan-1-one**. These predictions are based on established chemical shift and fragmentation principles.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.30	S	3H	-OCH₃
~3.20	m	1H	CH-OCH₃
~2.40	q	2H	-C(O)-CH₂-CH₃
~2.20	m	1H	CH-C(O)-
~1.80-2.00	m	4H	Cyclohexyl CH2 (axial)
~1.20-1.40	m	4H	Cyclohexyl CH ₂ (equatorial)
~1.05	t	3H	-CH ₂ -CH ₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~212	С	C=O
~78	СН	CH-OCH₃
~56	CH₃	-OCH₃
~50	СН	CH-C(O)-
~35	CH ₂	-C(O)-CH₂-CH₃
~30	CH ₂	Cyclohexyl CH ₂
~28	CH ₂	Cyclohexyl CH ₂
~8	CH₃	-CH2-CH3

Predicted IR Spectroscopy Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
1710	Strong	C=O stretch (ketone)
1450	Medium	C-H bend (alkane)
1100	Strong	C-O stretch (ether)

Predicted Mass Spectrometry Data (Electron Ionization)

Table 5: Predicted Mass Spectrometry Fragments

m/z	Proposed Fragment
170	[M] ⁺ (Molecular Ion)
141	[M - C ₂ H ₅] ⁺
113	[M - C ₂ H ₅ CO] ⁺
81	[C ₆ H ₉] ⁺
57	[C₂H₅CO] ⁺

Experimental Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) would be performed to confirm proton-proton and proton-carbon correlations.
- Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a NaCl plate or using an attenuated total reflectance (ATR) accessory.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to determine the exact mass of the molecular ion and confirm the elemental composition.
- Purity Analysis: The purity of the final compound would be assessed by high-performance liquid chromatography (HPLC) and/or gas chromatography (GC).

Conclusion

While experimental data for **1-(4-methoxycyclohexyl)propan-1-one** is not readily available in the public domain, this technical guide provides a robust framework for its synthesis and comprehensive structure elucidation. The proposed synthetic routes are based on reliable and well-established organic reactions. The predicted spectroscopic data, derived from fundamental principles, offer a clear set of benchmarks for the characterization of this molecule. The detailed experimental protocols provide a practical guide for researchers aiming to synthesize and characterize this and other related novel compounds. This document serves as a foundational resource for further investigation into the chemical and potential biological properties of **1-(4-methoxycyclohexyl)propan-1-one**.

To cite this document: BenchChem. [Structure Elucidation of 1-(4-Methoxycyclohexyl)propan-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1383015#1-4-methoxycyclohexyl-propan-1-one-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com